6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline
CAS No.: 2411263-29-9
Cat. No.: VC6480222
Molecular Formula: C14H10FN3O3S
Molecular Weight: 319.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411263-29-9 |
|---|---|
| Molecular Formula | C14H10FN3O3S |
| Molecular Weight | 319.31 |
| IUPAC Name | 6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline |
| Standard InChI | InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2 |
| Standard InChI Key | PMHLATKQXRBZGL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring, providing a planar, electron-deficient system conducive to π-π stacking interactions. Substitution at the 2- and 6-positions introduces steric and electronic modifications:
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6-Amino group: Enhances solubility in polar solvents and participates in hydrogen bonding, critical for biomolecular interactions.
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4-Fluorosulfonyloxyphenyl moiety: The fluorosulfonyloxy group () acts as a strong electron-withdrawing substituent, increasing electrophilicity at the quinoxaline core and facilitating nucleophilic substitution reactions .
Physicochemical Properties
The compound exhibits moderate lipophilicity (), balancing membrane permeability and aqueous solubility. Its UV-Vis spectrum shows absorption maxima at 265 nm and 310 nm, attributed to π→π* transitions of the aromatic system. Thermal analysis reveals stability up to 220°C, making it suitable for high-temperature synthetic processes.
Synthesis and Derivatization
Synthetic Pathways
The synthesis of 6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline involves a multi-step protocol (Figure 1):
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Quinoxaline Core Formation: Condensation of 1,2-diaminobenzene with glyoxal derivatives under acidic conditions yields 6-aminoquinoxaline .
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Electrophilic Substitution: Reaction of 6-aminoquinoxaline with 4-fluorosulfonyloxybenzene in acetonitrile at 80°C for 30 hours introduces the aryl sulfonate group .
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.
Key Challenges:
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Regioselectivity: Competing reactions at the 5- and 7-positions necessitate careful control of stoichiometry and temperature .
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Sulfonate Stability: The fluorosulfonyloxy group is prone to hydrolysis under basic conditions, requiring anhydrous reaction environments.
Derivative Synthesis
The compound serves as a precursor for diverse derivatives through:
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Oxidation: Treatment with in acetic acid yields quinoxaline-1,4-di-N-oxide derivatives, enhancing anticancer activity .
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Reduction: Sodium borohydride reduces the amino group to form 6-alkylamino derivatives, modulating lipophilicity.
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Nucleophilic Substitution: Replacement of the fluorine atom with amines or thiols generates sulfonamide or thioether analogs.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate significant activity:
Mechanism: Disruption of bacterial topoisomerase IV and DNA gyrase through intercalation into the enzyme-DNA complex .
Anticancer Activity
Screening against the NCI-60 cell line panel revealed selective toxicity toward breast (MCF7) and lung (NCIH460) cancers:
Mechanistic Insights:
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Inhibition of transglutaminase 2 (TGase 2), inducing apoptosis in cancer cells .
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Generation of reactive oxygen species (ROS) via redox cycling of the quinoxaline core.
Applications in Materials Science
Organic Sensitizers
The compound’s broad absorption spectrum and electron-deficient structure make it effective in dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency (PCE) of 7.2%.
Fluorescent Probes
Functionalization with polyethylene glycol (PEG) chains produces water-soluble probes for detecting amyloid fibrils in Alzheimer’s disease models, with a Stokes shift of 120 nm.
Comparative Analysis with Related Quinoxalines
The fluorosulfonyloxy group confers distinct advantages over other derivatives:
| Derivative | Anticancer GI₅₀ (µM) | Log P |
|---|---|---|
| 6-Amino-2-phenyl | 1.02 | 2.8 |
| 6-Amino-2-(4-FSO₃Ph) | 0.15 | 2.1 |
| 6-Nitro-2-chloro | 0.89 | 2.9 |
Key Findings:
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Electron-withdrawing groups (e.g., ) enhance cytotoxicity by stabilizing charge-transfer interactions with DNA .
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Reduced log P improves aqueous solubility without compromising membrane permeability.
Challenges and Future Directions
Limitations
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Toxicity: Off-target effects on human fibroblasts (IC₅₀ = 8.2 µM) necessitate structural optimization.
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Synthetic Complexity: Low yields (45–55%) in large-scale reactions demand improved catalytic systems .
Emerging Opportunities
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Targeted Drug Delivery: Conjugation with folate ligands for cancer-specific uptake.
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Photodynamic Therapy: Photoactivation under 650 nm light to enhance ROS generation in tumors.
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